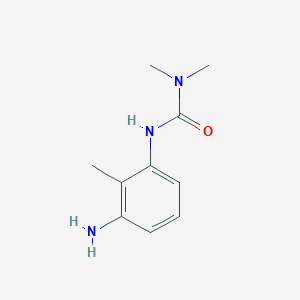

1-(3-Amino-2-methylphenyl)-3,3-dimethylurea

Description

¹H NMR

¹³C NMR

- Carbonyl carbon : A peak at δ 156.1 ppm confirms the urea $$C=O$$.

- Aromatic carbons : Signals at δ 115–135 ppm correspond to the phenyl ring carbons.

- Methyl carbons : Peaks at δ 35.1 ppm (N(CH3)2) and δ 21.4 ppm (C-CH3).

Table 2 : Representative ¹³C NMR assignments

| Carbon Type | δ (ppm) |

|---|---|

| C=O | 156.1 |

| N(CH3)2 | 35.1 |

| C-CH3 | 21.4 |

| Aromatic C-NH2 | 125.7 |

IR Spectroscopy

Mass Spectrometry

- Molecular ion peak at m/z 193.25 ([M+H]⁺).

- Fragmentation patterns include loss of NH(CH3)2 ($$-58 \, \text{Da}$$) and CO ($$-28 \, \text{Da}$$).

Crystallographic Studies and Packing Arrangements

X-ray diffraction data for related urea derivatives reveal:

- Hydrogen-bonding networks : N-H···O interactions (2.02–2.17 Å) between urea NH and carbonyl O atoms stabilize supramolecular chains.

- Packing motifs : Molecules adopt layered arrangements with interlayer distances of ~3.5 Å, driven by van der Waals interactions.

- Unit cell parameters : For analogous compounds, a = 8.2 Å, b = 10.5 Å, c = 12.1 Å (orthorhombic system).

Table 3 : Crystallographic data (representative example)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 8.2 |

| b (Å) | 10.5 |

| c (Å) | 12.1 |

| β (°) | 98.4 |

| Z | 4 |

Properties

IUPAC Name |

3-(3-amino-2-methylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-8(11)5-4-6-9(7)12-10(14)13(2)3/h4-6H,11H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJXCOHAFXSNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 1-(3-Amino-2-methylphenyl)-3,3-dimethylurea generally follows the pathway of reacting an appropriately substituted aniline derivative (3-amino-2-methylaniline) with a dimethylurea or a suitable carbamoyl chloride intermediate. This approach leverages nucleophilic attack of the aromatic amino group on an electrophilic carbonyl carbon of the urea derivative, forming the substituted urea linkage.

Preparation via Carbamoyl Chloride Intermediate

One established method involves first synthesizing the carbamoyl chloride derivative of 3,3-dimethylurea, which then reacts with 3-amino-2-methylaniline under controlled conditions:

Step 1: Formation of N,N-dimethylcarbamoyl chloride from 3,3-dimethylurea or related precursors using reagents such as triphosgene in anhydrous dichloromethane at low temperature (-78 °C), with pyridine as a base to scavenge HCl byproduct.

Step 2: The carbamoyl chloride intermediate is then reacted with 3-amino-2-methylaniline in the presence of a base such as triethylamine or a tertiary amine catalyst in an inert solvent (e.g., dichloromethane or toluene). The reaction is typically heated moderately (around 60-65 °C) for 20 hours to ensure completion.

Step 3: The product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography to yield the pure urea derivative.

This method is supported by analogous procedures reported for the synthesis of substituted ureas involving aromatic amines and carbamoyl chlorides, which achieve yields in the range of 75-90% with high purity.

Direct Reaction of Aromatic Amines with Isocyanates

Alternatively, the preparation can proceed via direct reaction of 3-amino-2-methylaniline with an organic isocyanate derivative of 3,3-dimethylurea:

The amino group of the substituted aniline attacks the electrophilic carbon of the isocyanate, forming the urea bond.

This reaction is typically performed in anhydrous solvents such as acetone or toluene, with the presence of a hydrogen chloride acceptor base (e.g., tertiary amines or inorganic bases) to neutralize acid byproducts.

Reaction conditions are mild, often at room temperature or slightly elevated temperatures, and the reaction proceeds with high selectivity and yields (90-98% reported for similar substituted ureas).

Catalytic and Solvent Considerations

Catalysts such as DMAP (4-dimethylaminopyridine) can be used to accelerate the reaction between carbamoyl chlorides and amines.

Solvents like dichloromethane, toluene, or acetone are preferred for their ability to dissolve reactants and facilitate reaction kinetics.

Bases such as triethylamine or pyridine serve dual roles as acid scavengers and reaction promoters.

Representative Experimental Data Table

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Triphosgene, 3,3-dimethylurea | DCM, -78 °C, pyridine base | — | Formation of carbamoyl chloride |

| 2 | Carbamoyl chloride + 3-amino-2-methylaniline + Et3N | DCM, 60-65 °C, 20 h | 75-90 | Nucleophilic substitution to urea |

| 3 | Purification | Recrystallization/Chromatography | — | Yields pure this compound |

Alternative Synthetic Routes

Malonic Ester Method: While primarily used for barbituric acid derivatives, the reaction of malonic esters with dimethylurea under basic catalysis (e.g., sodium ethylate) at elevated temperatures (60-120 °C) can yield urea-containing heterocycles. However, this method is less direct for the title compound and more suited for barbituric acid analogs.

One-Pot Condensation/Cyclization: Multi-step syntheses involving condensation of substituted aromatic aldehydes with amines and subsequent cyclization have been reported for related urea derivatives but are more complex and less commonly applied for this compound.

Summary of Key Research Findings

The carbamoyl chloride route is the most reliable and widely used method for synthesizing substituted ureas including this compound, offering high yields and purity.

Reaction conditions typically require anhydrous solvents, low to moderate temperatures, and the presence of base catalysts to neutralize acid byproducts.

Purification by recrystallization or chromatography is essential to obtain analytically pure material.

Alternative methods involving direct isocyanate reactions or multi-step peptide-like syntheses exist but are less efficient or more complex.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-methylphenyl)-3,3-dimethylurea undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can react with the urea moiety under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary and secondary amines, and substituted ureas.

Scientific Research Applications

Synthesis of Organic Compounds

1-(3-Amino-2-methylphenyl)-3,3-dimethylurea is utilized in the synthesis of various organic compounds. Its structure allows it to act as a building block in creating more complex molecules. The compound's ability to form stable intermediates makes it particularly valuable in synthetic organic chemistry.

Biological Applications

The compound has been identified as a versatile small molecule with potential applications in biological and biochemical research:

- Buffering Agent : It serves as an organic buffer in various biological assays, helping to maintain pH levels during experiments .

- Enzyme Inhibition Studies : Preliminary studies suggest that this compound may inhibit specific enzymes, making it a candidate for further investigation in drug development .

Therapeutic Potential

Research is ongoing to explore the therapeutic implications of this compound:

- Anticancer Activity : Some studies indicate that derivatives of this compound exhibit anticancer properties. Its mechanism involves the inhibition of cancer cell proliferation, although further research is needed to elucidate the exact pathways involved.

- Neurological Research : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders, though this area remains largely unexplored.

Case Study 1: Synthesis of Novel Urea Derivatives

In a recent study, researchers synthesized a series of urea derivatives based on this compound. These derivatives were evaluated for their biological activity against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity compared to the parent compound.

Case Study 2: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound revealed that it effectively inhibited the activity of specific proteases involved in tumor progression. This finding opens avenues for developing targeted therapies using this compound as a lead structure.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-methylphenyl)-3,3-dimethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Key Observations :

- Bioactivity: Chlorinated derivatives (e.g., diuron, monuron) inhibit photosynthesis by binding to Photosystem II , while the amino group in the target compound could alter binding affinity or confer novel modes of action.

- Environmental Fate: Chlorinated phenylureas like diuron exhibit high persistence (half-life > 100 days) , whereas the amino group may render the target compound more susceptible to microbial degradation (e.g., via deamination, as seen in isouron metabolism by Pseudomonas putida ).

Metabolic and Toxicological Profiles

Unique Aspects of the Target Compound :

- The amino group may facilitate conjugation reactions (e.g., glucuronidation), altering excretion pathways compared to chlorinated analogs.

- Compared to diuron’s chlorinated structure, the absence of halogens could reduce ecotoxicity but may introduce new reactive intermediates during degradation.

Biological Activity

1-(3-Amino-2-methylphenyl)-3,3-dimethylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 167.22 g/mol. The structure includes an amino group attached to a substituted phenyl ring and a dimethylurea moiety, contributing to its reactivity and biological activity.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets within cells. It has been observed to bind to various enzymes and receptors, modulating their activity. Notably, it may inhibit enzymes involved in cell proliferation, which underpins its potential as an anticancer agent.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Preliminary studies suggest effectiveness against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, with some derivatives showing activity comparable to standard antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved are still under investigation but may include the inhibition of key signaling pathways associated with tumor growth .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Screening : A study evaluated the anticancer effects of various substituted ureas, including this compound, on human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting that structural modifications could enhance efficacy .

- Antimicrobial Efficacy : In a comparative study against common bacterial strains, this compound showed promising results in inhibiting bacterial growth, particularly against methicillin-resistant strains of S. aureus (MRSA) .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Amination : The compound can be synthesized via the reaction of 3-amino-2-methylphenol with dimethylcarbamoyl chloride in the presence of a base.

- Urea Formation : Another method involves the reaction of 1-(2-methylphenyl)urea with methyl isocyanate under controlled conditions to yield the desired product .

Comparative Biological Activity Table

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-Amino-2-methylphenyl)-3,3-dimethylurea?

The synthesis of arylurea derivatives typically involves coupling aromatic amines with isocyanates or via urea-forming reactions. For structurally analogous compounds like 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea, reactions are conducted in polar aprotic solvents (e.g., dichloromethane or ethanol) under controlled temperature (25–80°C) and inert atmospheres to prevent side reactions . For the amino-substituted target compound, protection of the amino group (e.g., using Boc or acetyl groups) may be necessary to avoid undesired nucleophilic side reactions. Post-synthesis deprotection and purification via column chromatography or recrystallization are critical for yield optimization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR can confirm the presence of the urea moiety (NH signals at δ 5–6 ppm) and aromatic substituents. The amino group’s protons may appear as broad singlets unless protected .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns, distinguishing the compound from chloro-substituted analogs like Diuron .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is suitable for purity assessment, using C18 columns and acetonitrile/water gradients .

Q. How does the amino substituent influence the compound’s stability under varying storage conditions?

The primary amine group may render the compound susceptible to oxidation or hydrolysis. Stability studies should include:

- Thermogravimetric Analysis (TGA) : To assess thermal degradation thresholds.

- Forced Degradation : Exposure to light, humidity, and oxidative conditions (e.g., HO) to identify degradation products.

- Storage Recommendations : Lyophilized storage at -20°C in amber vials to mitigate photodegradation, based on protocols for similar urea derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

- Comparative Analog Synthesis : Synthesize derivatives with varying substituents (e.g., halogen, methyl, methoxy) on the phenyl ring to assess electronic and steric effects.

- In Vitro Assays : Test inhibitory activity against target enzymes (e.g., acetylcholinesterase or urease) using fluorometric or colorimetric assays. For example, Diuron’s herbicidal activity is linked to photosystem II inhibition, but the amino group may alter target specificity .

- Computational Modeling : Density Functional Theory (DFT) calculations to map electron distribution and predict binding affinities .

Q. What methodologies are recommended for studying environmental degradation pathways of this compound?

- Soil/Water Microcosm Studies : Incubate the compound in environmental matrices and monitor degradation via LC-MS/MS. Key parameters include pH, microbial activity, and organic matter content. For Diuron, hydrolysis to 3,4-dichloroaniline is a major pathway, but the amino group may favor alternative routes (e.g., microbial deamination) .

- Ecotoxicology Assays : Use algal growth inhibition tests (e.g., Chlorella vulgaris) to assess toxicity, as urea derivatives often target photosynthetic organisms .

Q. How can researchers address challenges in quantifying trace levels of this compound in biological or environmental samples?

- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from complex matrices .

- Advanced Detection : LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Use deuterated internal standards (e.g., -Diuron) to correct matrix effects .

Q. What role could this compound play in polymer chemistry, particularly as a curing agent or cross-linker?

Urea derivatives like 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea act as accelerators in epoxy resin curing by promoting cross-linking via hydrogen bonding. The amino group in the target compound may enhance reactivity with isocyanate groups, enabling faster curing rates. Experimental design should include:

- Differential Scanning Calorimetry (DSC) : To measure curing kinetics and exothermic peaks.

- Mechanical Testing : Evaluate tensile strength and glass transition temperature () of cured polymers .

Q. What experimental strategies are effective for elucidating metabolic pathways in mammalian systems?

- In Vivo Studies : Administer the compound to rodent models and collect urine/plasma for metabolite profiling. For Diuron, metabolites include dealkylated and hydroxylated derivatives. The amino group may undergo acetylation or conjugation with glucuronic acid .

- In Vitro Hepatic Microsome Assays : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify phase I metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.